molecular formula C13H13N3S B5736974 3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA

3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA

Cat. No.: B5736974
M. Wt: 243.33 g/mol
InChI Key: UQBBBRQRNHQHRL-NTCAYCPXSA-N
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Description

3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA is a complex organic compound that features a unique combination of a dihydropyridine ring and a phenylthiourea moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA typically involves the condensation of 1-methyl-1,2-dihydropyridine-2-thione with phenylisothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. Solvents such as dichloromethane or toluene are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and higher throughput, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Functionalized derivatives with various substituents on the phenyl ring.

Scientific Research Applications

3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various downstream effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2-dihydropyridin-2-one: Shares the dihydropyridine core but lacks the phenylthiourea moiety.

    Phenylthiourea: Contains the thiourea group but lacks the dihydropyridine ring.

Uniqueness

3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA is unique due to the combination of the dihydropyridine ring and phenylthiourea moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.

Properties

IUPAC Name

(1E)-1-(1-methylpyridin-2-ylidene)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-16-10-6-5-9-12(16)15-13(17)14-11-7-3-2-4-8-11/h2-10H,1H3,(H,14,17)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBBRQRNHQHRL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CC=C/C1=N\C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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